

Bifenox-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bifenox-d3*

Cat. No.: *B15614930*

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This technical guide provides an in-depth overview of the chemical properties, structure, and analytical applications of **Bifenox-d3**. Designed for researchers, scientists, and drug development professionals, this document summarizes key data, outlines typical experimental workflows, and offers insights into the utility of this isotopically labeled compound.

Chemical Properties and Structure

Bifenox-d3 is the deuterated analog of Bifenox, a widely used herbicide.[1] The incorporation of deuterium atoms makes it an ideal internal standard for quantitative analysis of Bifenox in various matrices using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
[3]

Physicochemical Properties

The key physicochemical properties of **Bifenox-d3** and its non-labeled counterpart, Bifenox, are summarized in the table below for easy comparison.

Property	Bifenox-d3	Bifenox	Source(s)
CAS Number	2733718-91-5	42576-02-3	[4],[5]
Molecular Formula	C ₁₄ D ₃ H ₆ Cl ₂ NO ₅	C ₁₄ H ₉ Cl ₂ NO ₅	[4],[5]
Molecular Weight	345.15 g/mol	342.13 g/mol	[1][6][7],[3]
Appearance	Yellow solid	Yellow tan crystals	[7],[8]
Melting Point	84 - 89 °C	84 - 86 °C	[7],[8]
Solubility	DMSO (Slightly), Ethyl Acetate (Slightly)	Water: 0.35 mg/L, Xylene: 30%	[1],[8]
log Pow	4.48	4.5	[7],[5]

Chemical Structure

Bifenox-d3 is structurally identical to Bifenox, with the exception of three deuterium atoms on the 2,4-dichlorophenoxy ring. This substitution provides a distinct mass difference for mass spectrometric detection without significantly altering the chemical behavior of the molecule.

Caption: Chemical structure of **Bifenox-d3**.

Experimental Protocols

While specific experimental protocols are highly dependent on the matrix and analytical instrumentation, this section outlines the general methodologies for the synthesis and analytical use of **Bifenox-d3**.

Synthesis of Bifenox-d3

Detailed protocols for the synthesis of **Bifenox-d3** are not readily available in public literature. However, general approaches for deuterium labeling can be employed. The synthesis of the non-deuterated Bifenox involves an Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoate.[3]

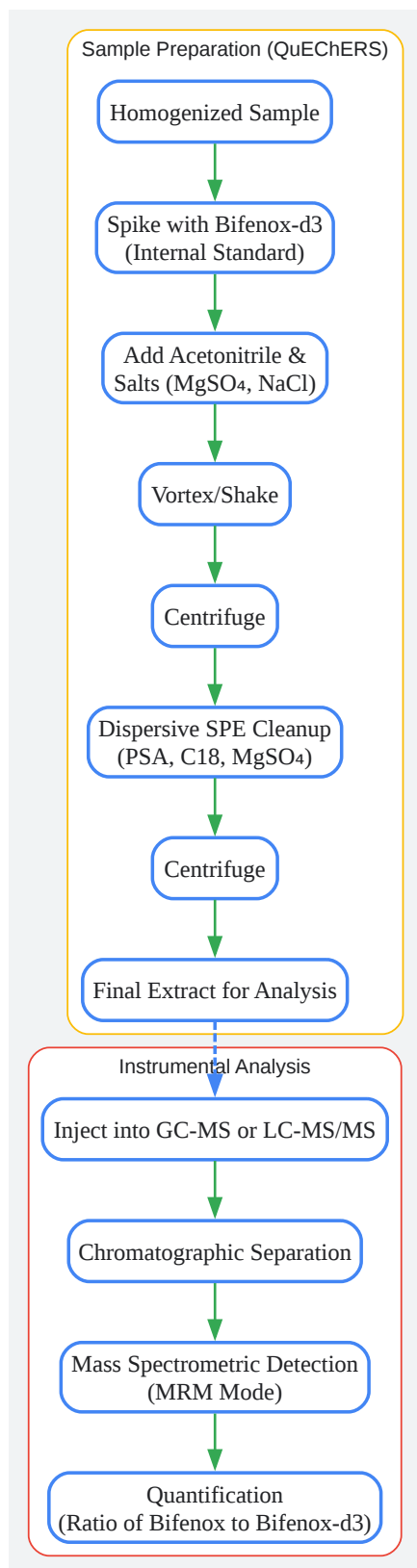
For the synthesis of **Bifenox-d3**, a plausible route would involve the use of a deuterated 2,4-dichlorophenol precursor. General methods for introducing deuterium into aromatic rings

include acid-catalyzed exchange reactions in heavy water (D₂O) under elevated temperatures and pressures.[9]

Analytical Workflow using Bifenox-d3 as an Internal Standard

Bifenox-d3 is primarily used as an internal standard for the quantification of Bifenox in environmental and biological samples. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection. A widely used sample preparation technique is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

The following diagram illustrates a typical workflow for the analysis of Bifenox using **Bifenox-d3**.



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Caption: Generalized workflow for Bifenox analysis using **Bifenox-d3**.

Methodology Details:

- **Sample Extraction:** A representative sample (e.g., soil, water, food commodity) is homogenized. A known amount of **Bifenox-d3** internal standard is added. The sample is then extracted with an organic solvent, typically acetonitrile, along with salts to induce phase separation and remove water.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** The supernatant from the extraction is subjected to a cleanup step using a combination of sorbents like primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water.
- **Instrumental Analysis:** The final extract is injected into a GC-MS or LC-MS/MS system.
 - **Chromatography:** The Bifenox and **Bifenox-d3** are separated from other matrix components on a chromatographic column.
 - **Mass Spectrometry:** The separated compounds are ionized, and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for both Bifenox and **Bifenox-d3**. The use of an isotopically labeled internal standard corrects for variations in sample preparation and instrument response.
- **Quantification:** The concentration of Bifenox in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

Bifenox-d3 is an essential tool for the accurate and precise quantification of the herbicide Bifenox. Its stable isotopic label ensures reliable results in complex matrices. This guide provides fundamental information for researchers working with this compound, from its basic chemical properties to a generalized analytical workflow. For specific applications, further method development and validation are required.

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